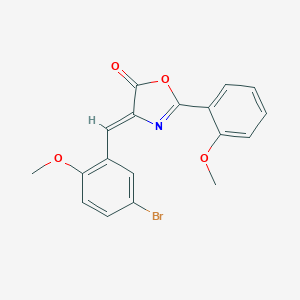
4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is a chemical compound that has gained much attention in the scientific research community. It is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure. This compound has been synthesized and studied for its potential use in various applications, including medicinal chemistry and materials science.
Wirkmechanismus
The mechanism of action of 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell growth and survival. It may also induce apoptosis by activating certain signaling pathways in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one can reduce inflammation and oxidative stress in cells. It has also been found to have a protective effect against certain types of cancer, including breast cancer and lung cancer. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments include its relatively simple synthesis method and its potential use in various applications. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is its potential use in the development of new anticancer drugs. Further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects. Additionally, this compound may have potential applications in the field of materials science, such as in the development of new polymers or other materials.
Synthesemethoden
The synthesis of 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the reaction of 2-amino-4-bromo-5-methoxybenzaldehyde and 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
The compound 4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential use in medicinal chemistry. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.
Eigenschaften
Produktname |
4-(5-bromo-2-methoxybenzylidene)-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one |
|---|---|
Molekularformel |
C18H14BrNO4 |
Molekulargewicht |
388.2 g/mol |
IUPAC-Name |
(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14BrNO4/c1-22-15-8-7-12(19)9-11(15)10-14-18(21)24-17(20-14)13-5-3-4-6-16(13)23-2/h3-10H,1-2H3/b14-10- |
InChI-Schlüssel |
ZUENJUTUGKAPAE-UVTDQMKNSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3OC |
SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C=C2C(=O)OC(=N2)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-methylbenzamide](/img/structure/B259022.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![N-[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B259028.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)
![2-methyl-N-[3-(8-methyl-3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide](/img/structure/B259037.png)
![N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B259038.png)
![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)
![N-(3'-acetyl-2,3-dihydro-3'H-spiro[benzo[f]thiochromene-1,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B259040.png)


![N-(4-fluorophenyl)-N-{4-[4-(morpholinosulfonyl)phenyl]-1,3-thiazol-2-yl}amine](/img/structure/B259046.png)
amino]acetate](/img/structure/B259047.png)
